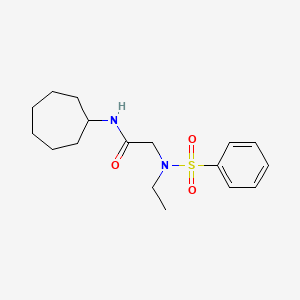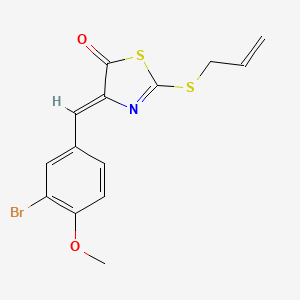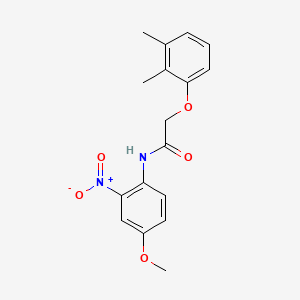![molecular formula C16H22N2O4S B5106665 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5106665.png)
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CBM-4, is a compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of piperazine sulfonamide compounds and has been found to have a wide range of biochemical and physiological effects. CBM-4 has been synthesized using various methods, and its mechanism of action has been investigated to understand its therapeutic potential.
Mécanisme D'action
The mechanism of action of 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been investigated to understand its therapeutic potential. This compound has been found to inhibit bacterial cell wall synthesis by binding to the transpeptidase domain of penicillin-binding protein 2a (PBP2a), which is responsible for resistance to beta-lactam antibiotics in MRSA. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, this compound has been found to inhibit acetylcholinesterase (AChE) activity, which is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit bacterial cell wall synthesis, induce apoptosis in cancer cells, and inhibit AChE activity. This compound has also been found to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential for neurodegenerative disorders. In addition, this compound has been found to have low toxicity and high stability, which make it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several advantages for lab experiments. It has been found to have high solubility in water and other solvents, which makes it easy to handle in lab experiments. This compound has also been found to have low toxicity and high stability, which make it a safe and reliable compound for lab experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and behavior in different experimental conditions. In addition, this compound may have different effects on different cell lines and organisms, which may require further investigation.
Orientations Futures
There are several future directions for 1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine research. One direction is to investigate the potential use of this compound as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of this compound as a therapeutic agent for antibiotic-resistant bacterial infections, such as MRSA and VRE. Further research is also needed to understand the mechanism of action of this compound and its effects on different cell lines and organisms. In addition, the development of new synthesis methods and purification techniques for this compound may improve its availability and potential for therapeutic use.
Méthodes De Synthèse
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been synthesized using various methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with N-Boc-piperazine in the presence of triethylamine, followed by the reaction of the resulting compound with cyclobutanecarbonyl chloride. Both methods result in the formation of this compound, which can be purified using chromatography techniques.
Applications De Recherche Scientifique
1-(cyclobutylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic uses. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). This compound has also been found to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been investigated for its potential use as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
cyclobutyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-14-5-7-15(8-6-14)23(20,21)18-11-9-17(10-12-18)16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDBQKXJSSJCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)



![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
![2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)


![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5106673.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5106683.png)
